3-Phenyl-8-methoxyisocoumarin
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Overview
Description
8-methoxy-3-phenyl-1H-isochromen-1-one is a compound belonging to the isochromen family, which is known for its diverse biological activities. This compound has garnered interest due to its potential antioxidant and antiplatelet properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-phenyl-1H-isochromen-1-one typically involves the condensation of homophthalic acid derivatives with appropriate reagents. One common method includes the reaction of 3-acetyl-1H-isochromen-1-one with bromine in acetic acid solution to form 3-(2-bromoacetyl)-1H-isochromen-1-one. This intermediate can then undergo further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-phenyl-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Common reducing agents include sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like thioamides.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Thioamides in ethanol or isopropyl alcohol.
Major Products
The major products formed from these reactions include various substituted isochromen derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Exhibits significant antioxidant properties, making it useful in studies related to oxidative stress.
Medicine: Shows promise as an antiplatelet agent, potentially useful in preventing blood clots.
Industry: Could be used in the development of new pharmaceuticals and health supplements
Mechanism of Action
The compound exerts its effects primarily through its antioxidant and antiplatelet activities. It inhibits platelet aggregation by targeting cyclooxygenase-1 (COX-1) enzyme and arachidonic acid-induced pathways. The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1H-isochromen-1-one: Known for its antioxidant and antiplatelet activities.
6-hydroxy-8-methoxy-3-methylisochroman-1-one: Exhibits similar biological activities but with different potency levels.
Uniqueness
8-methoxy-3-phenyl-1H-isochromen-1-one stands out due to its enhanced antioxidant activity, which is significantly higher than that of ascorbic acid. Additionally, its antiplatelet activity is more potent compared to aspirin, making it a promising candidate for further pharmaceutical development .
Properties
CAS No. |
109480-69-5 |
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Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
8-methoxy-3-phenylisochromen-1-one |
InChI |
InChI=1S/C16H12O3/c1-18-13-9-5-8-12-10-14(19-16(17)15(12)13)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
OSVPEXPVZPBMGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)OC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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